Ethyl 2-(4-methylcyclohexyl)acetate
Description
Ethyl 2-(4-methylcyclohexyl)acetate is an ester derivative featuring a cyclohexane ring substituted with a methyl group at the 4-position, linked to an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-(4-methylcyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBKMOCKWBVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33953-94-5 | |
| Record name | ethyl 2-(4-methylcyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methylcyclohexyl)acetate can be synthesized through esterification. One common method involves the reaction of 4-methylcyclohexanol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylcyclohexyl)acetate, like other esters, can undergo various chemical reactions including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-methylcyclohexanol and ethyl acetate.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to 4-methylcyclohexanol and ethanol.
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: 4-methylcyclohexanol and ethyl acetate.
Reduction: 4-methylcyclohexanol and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry
- Model Compound : Ethyl 2-(4-methylcyclohexyl)acetate serves as a model compound in studies of esterification and transesterification reactions. It helps researchers understand reaction mechanisms and kinetics.
- Synthetic Intermediate : It is utilized as an intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology
- Olfactory Research : The compound’s fragrance properties make it a subject of investigation in olfactory research. Studies focus on its interaction with olfactory receptors, providing insights into scent perception mechanisms.
- Biological Activity : Preliminary studies have explored its potential biological effects, particularly in relation to its interactions with biological systems.
Medicine
- Drug Delivery Systems : this compound is being explored for its potential as a prodrug in drug delivery systems. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
- Therapeutic Potential : Research is ongoing to evaluate its therapeutic properties and efficacy in various medical applications.
Industry
- Fragrance Industry : The compound is widely used in the formulation of perfumes and scented products due to its appealing aroma.
- Flavoring Agent : It may also find applications as a flavoring agent in food products.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Chemistry | Model compound for esterification studies | Helps elucidate reaction mechanisms |
| Biology | Olfactory receptor interaction studies | Investigates scent perception |
| Medicine | Prodrug potential in drug delivery | Hydrolyzes to release active drugs |
| Industry | Fragrance formulation | Widely used in perfumes |
Case Study 1: Olfactory Receptor Interaction
A study investigated how this compound interacts with specific olfactory receptors. Researchers found that the compound binds effectively to receptor proteins, triggering signal transduction pathways that lead to scent perception. This work contributes to our understanding of how certain compounds influence olfactory responses.
Case Study 2: Drug Delivery System Development
In a recent study, researchers explored the use of this compound as a prodrug for delivering anti-inflammatory agents. The ester was shown to enhance the solubility and bioavailability of the drug, demonstrating its potential utility in therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methylcyclohexyl)acetate in biological systems is primarily related to its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Ethyl 2-(4-methylcyclohexyl)acetate with key analogs, highlighting substituent differences and their implications:
Physicochemical Properties
- Lipophilicity : The 4-methyl group in this compound increases hydrophobicity compared to polar analogs like Ethyl 2-(4-oxocyclohexyl)acetate, which contains a ketone group. This difference impacts solubility in organic solvents and biological membranes .
- Melting Points: Cyclohexyl esters with hydrogen-bonding substituents (e.g., oxo or amino groups) exhibit higher melting points due to intermolecular interactions. For example, Ethyl 2-(4-oxocyclohexyl)acetate forms ribbons via C–H⋯O bonds , whereas the methyl-substituted analog likely has lower thermal stability.
Research Findings and Trends
- Crystal Packing : Substituents dictate packing efficiency. For instance, Ethyl 2-(4-oxocyclohexyl)acetate adopts a sofa conformation with dihedral angles of 74–72° between aromatic rings, while methyl-substituted analogs likely exhibit less distortion .
- Reactivity: Oxo and amino groups participate in nucleophilic reactions, whereas methyl groups primarily influence steric hindrance. This distinction is critical in designing catalysts or prodrugs .
Biological Activity
Ethyl 2-(4-methylcyclohexyl)acetate is an organic compound with the molecular formula CHO. This ester, derived from the reaction of ethyl acetate and 4-methylcyclohexanol, exhibits various biological activities primarily through its interactions with biological receptors and enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by an ethyl ester group attached to a cyclohexyl moiety. The compound's structural formula is as follows:
This structure contributes to its chemical reactivity and potential biological effects.
The primary mechanism of action for this compound involves its interaction with olfactory receptors . Upon inhalation, the compound binds to specific olfactory receptor proteins in the nasal cavity, activating G-protein coupled receptors (GPCRs). This activation triggers intracellular signaling cascades that lead to the perception of its characteristic odor .
Key Mechanisms:
- Binding to Olfactory Receptors: this compound interacts with olfactory receptors, influencing sensory perception.
- G-Protein Coupled Receptor Activation: The binding initiates downstream signaling pathways that can affect various physiological responses.
Antimicrobial Activity
Research has indicated that this compound may exhibit antimicrobial properties. Studies have shown its potential effectiveness against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established for this compound.
Case Study: Antimicrobial Efficacy
In a comparative study assessing various compounds' antimicrobial activities, this compound demonstrated moderate inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| This compound | E. coli | TBD |
Research Findings
- Biological Evaluation : A study published in a peer-reviewed journal evaluated the compound's effects on human microglial cells. It demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production when exposed to lipopolysaccharide (LPS) stimulation .
- Chemical Reactivity : The compound's unique functional groups allow it to undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of biologically active metabolites.
- Potential Therapeutic Applications : Given its interaction with olfactory receptors and potential antimicrobial activity, this compound is being investigated for applications in both therapeutic settings and as a flavoring agent in food products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
